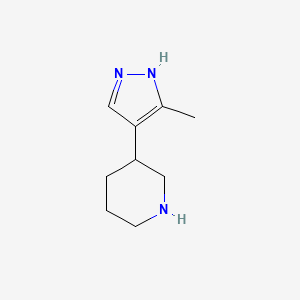

3-(3-Methyl-1H-pyrazol-4-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

3-(5-methyl-1H-pyrazol-4-yl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3,(H,11,12) |

InChI Key |

MKBURSHOZZERAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)C2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methyl 1h Pyrazol 4 Yl Piperidine and Its Derivatives

Retrosynthetic Analysis of the 3-(3-Methyl-1H-pyrazol-4-yl)piperidine Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For the this compound scaffold, the primary disconnection points are the C-C bond linking the pyrazole (B372694) and piperidine (B6355638) rings, and the bonds within each heterocyclic ring.

A logical retrosynthetic approach would involve two main strategies:

Disconnection of the Piperidine-Pyrazole Bond: This disconnection (Path A) between C4 of the pyrazole and C3 of the piperidine leads to a 3-substituted piperidine synthon and a 4-substituted pyrazole synthon. The piperidine component could be a nucleophile (e.g., an organometallic reagent) and the pyrazole an electrophile (e.g., a 4-halopyrazole), or vice-versa.

Sequential Ring Construction: This involves building one ring onto the other.

Path B: Retrosynthesis of the pyrazole ring from a piperidine-containing precursor. This approach starts with a functionalized piperidine derivative, such as a piperidine-3-carboxylic acid, which is converted into a 1,3-dicarbonyl equivalent. This intermediate can then be cyclized with a hydrazine (B178648) derivative to form the pyrazole ring. nih.govnih.gov

Path C: Retrosynthesis of the piperidine ring from a pyrazole-containing precursor. This strategy begins with a pre-formed 4-substituted pyrazole, which is then used in a reaction sequence to construct the piperidine ring, for example, through the hydrogenation of a corresponding pyrazolyl-pyridine derivative. researchgate.net

These pathways highlight the flexibility in assembling the target scaffold, allowing chemists to choose a route based on the availability of starting materials and the desired substitution patterns on the final molecule.

Classical and Modern Synthetic Approaches to the Pyrazole Moiety in Piperidine Derivatives

The formation of the pyrazole ring is a cornerstone of synthesizing pyrazole-piperidine hybrids. The most common methods involve the reaction of a three-carbon unit with a hydrazine derivative. researchgate.net

Condensation reactions are the most widely used methods for constructing the pyrazole core. The classical approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its substituted derivatives. ijtsrd.comnih.govnih.gov

A key strategy for synthesizing this compound derivatives involves starting with a suitably functionalized piperidine. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine-4-carboxylic and piperidine-3-carboxylic acids. nih.govnih.gov The synthesis commences with the conversion of the N-Boc protected piperidine carboxylic acids into corresponding β-keto esters. nih.govresearchgate.net These β-keto esters are then treated with N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamine diketones. nih.gov The subsequent reaction of these intermediates with various hydrazines yields the target pyrazole-piperidine compounds. nih.govnih.gov When hydrazine hydrate (B1144303) is used, tautomeric NH-pyrazoles are formed, which can be further N-alkylated. nih.govnih.gov

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reference |

| N-Boc-piperidine-3-carboxylic acid | Meldrum's acid, Methanol | N-Boc-piperidine-derived β-keto ester | Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | nih.govnih.gov |

| Ethyl acetoacetate | Phenylhydrazine (B124118) | Not isolated | 3-methyl-1-phenyl-5-pyrazolone | ijtsrd.com |

| 1,3-Diketone | Hydrazine hydrate | Not isolated | Substituted Pyrazole | nih.govmdpi.com |

| β-enamine diketone | N-mono-substituted hydrazine | Not isolated | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | nih.govnih.gov |

This "piperidine-first" approach is highly effective as it allows for the incorporation of diverse piperidine scaffolds, including chiral ones, early in the synthetic sequence.

1,3-Dipolar cycloaddition reactions offer an alternative and often highly regioselective route to pyrazole rings. mdpi.com This method typically involves the reaction of a diazo compound (as the 1,3-dipole) with an unsaturated system like an alkyne or an alkene. nih.gov

For the synthesis of the this compound scaffold, this strategy could be envisioned by reacting a piperidine-containing alkyne or alkene with a diazo compound, such as diazoethane, to introduce the methyl-substituted pyrazole ring. For example, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds has been used to generate pyrazole-5-carboxylates. nih.govmdpi.com While specific examples for the direct synthesis of the target compound are less common in the literature, the versatility of this reaction makes it a powerful tool for creating substituted pyrazoles that can be further elaborated or linked to a piperidine moiety.

Strategies for Piperidine Ring Functionalization in Pyrazole-Containing Compounds

Alternatively, the synthetic strategy can focus on constructing the piperidine ring onto a pre-existing pyrazole core. This approach is advantageous when the desired pyrazole starting material is readily accessible.

Various methods exist for the formation of the piperidine ring. mdpi.com A prominent strategy applicable to the synthesis of pyrazole-piperidine compounds is the reduction of a corresponding pyridine (B92270) precursor. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for several pharmaceutical agents, was achieved through a three-step process that included the hydrogenation of a pyrazolyl-pyridine intermediate. researchgate.net This reduction is typically carried out using catalytic hydrogenation with catalysts like palladium on carbon or platinum oxide.

Other modern cyclization methods for piperidine synthesis include the intramolecular amination of alkenes. mdpi.com For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. mdpi.com While not yet specifically reported for the target compound, such methods could be adapted by using a pyrazole-containing amine and a suitable alkenyl chain to construct the piperidine ring via intramolecular cyclization.

The synthesis of enantiomerically pure piperidine derivatives is of great interest due to the stereospecific nature of many drug-receptor interactions. Stereoselective synthesis of the 3-(pyrazol-4-yl)piperidine scaffold can be achieved by using chiral starting materials or by employing asymmetric catalytic methods.

A highly effective approach is to start from commercially available, enantiomerically pure piperidine building blocks. A notable example is the synthesis of chiral methyl (R)- and (S)-5-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylates, which begins with (R)- and (S)-piperidine-3-carboxylic acids, respectively. nih.govnih.govresearchgate.net This "chiral pool" approach ensures that the stereochemistry at the C3 position of the piperidine ring is controlled from the outset and maintained throughout the reaction sequence that forms the pyrazole ring. nih.gov

| Chiral Starting Material | Key Synthetic Step | Chiral Product | Reference |

| (R)-piperidine-3-carboxylic acid | Conversion to β-keto ester, followed by pyrazole formation | Methyl (R)-5-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylate | nih.govnih.gov |

| (S)-piperidine-3-carboxylic acid | Conversion to β-keto ester, followed by pyrazole formation | Methyl (S)-5-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylate | nih.govnih.gov |

Additionally, stereoselective hydrogenation of unsaturated piperidinone precursors can be used to generate specific cis- or trans-configured disubstituted piperidines, which can then be attached to a pyrazole moiety. mdpi.com These methods provide crucial access to specific stereoisomers of this compound and its derivatives for pharmacological evaluation.

Regioselective Synthesis of this compound and Related Isomers

The regioselective construction of the pyrazole-piperidine bond is a fundamental challenge in the synthesis of asymmetrically substituted pyrazoles. The formation of multiple regioisomeric products is common, necessitating carefully designed synthetic routes to favor the desired isomer.

Control of Regioselectivity in Pyrazole-Piperidine Coupling Reactions

The synthesis of piperidinyl-pyrazoles often begins with precursors such as piperidine-derived β-keto esters. These can be converted into β-enamino diketone intermediates, which are then cyclized with hydrazine derivatives to form the pyrazole ring. nih.govmdpi.com The choice of hydrazine reagent is critical for controlling regioselectivity.

When a β-enamino diketone derived from an N-Boc-piperidine precursor is treated with various N-mono-substituted hydrazines, the reaction typically affords the 5-(N-Boc-piperidinyl)-1H-pyrazole isomer as the major product. mdpi.com To obtain the 3-(piperidinyl)-1H-pyrazole regioisomer, a different strategy is often employed. The reaction can be performed with hydrazine hydrate to produce a tautomeric NH-pyrazole, which can then be N-alkylated. However, this subsequent N-alkylation of the asymmetrically substituted pyrazole ring can lead to a mixture of N-substituted regioisomeric products, complicating purification. mdpi.com

The nature of the solvent also plays a crucial role. It has been observed in related syntheses that cyclocondensation reactions in aprotic dipolar solvents can yield better results and different regioselectivity compared to those conducted in polar protic solvents like ethanol (B145695). nih.gov For instance, the reaction between β-enamino diketones and phenylhydrazine can be solvent-dependent, with protic or aprotic solvents favoring different regioisomers. mdpi.com

Isolation and Characterization of Regioisomeric Products

Given that pyrazole-piperidine coupling reactions can produce mixtures of isomers, effective isolation and unambiguous characterization are essential. Column chromatography is a standard method for separating regioisomeric products. nih.gov

Once isolated, the structural identity of each isomer must be confirmed. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while nuclear magnetic resonance (NMR) spectroscopy is indispensable for distinguishing between regioisomers. mdpi.com Advanced 2D-NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for this purpose. rsc.org For example, in the characterization of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates and their 3-substituted isomers, HMBC was used to establish long-range correlations between specific protons on the piperidine ring and the nitrogen atoms of the pyrazole ring, allowing for definitive structural assignment. mdpi.com

Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound are heavily influenced by the choice of catalysts and reaction conditions. Both acidic and basic catalysts can be employed to promote key bond-forming steps, while the solvent can dictate the reaction pathway.

Role of Basic and Acidic Catalysts (e.g., Piperidine as a Catalyst)

Basic catalysts are frequently used in the synthesis of pyrazole rings. Piperidine, a secondary amine, is an effective basic catalyst for condensation reactions that form pyrazole precursors. For instance, it is used to catalyze the condensation between substituted chalcones and hydrazine hydrate to yield pyrazole derivatives. irdindia.in The use of piperidine as a catalyst can significantly shorten reaction times compared to uncatalyzed reactions. irdindia.in It is also listed among several basic and acidic catalysts, including acetic acid and sodium dodecyl sulfate, for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) from the condensation of aldehydes with 3-methyl-1-phenyl-5-pyrazolone. iajpr.com

Acidic catalysts are also employed in pyrazole synthesis. In some methodologies, the cyclization of intermediates is promoted by acids. The choice between an acidic or basic catalyst can influence the reaction mechanism and, consequently, the product distribution and yield.

Solvent Effects and Reaction Pathway Influence

The solvent is not merely an inert medium but an active participant that can influence reaction rates, selectivity, and even the course of the reaction mechanism. ajgreenchem.com In the synthesis of piperidinyl-pyrazoles from β-enamino diketones and phenylhydrazine, the choice of solvent has a marked effect on the ratio of the resulting regioisomers. mdpi.com

For example, when the reaction is conducted in acetic acid, the formation of an intermediate via the attack of the primary amino group of phenylhydrazine is favored, leading to a specific product ratio. In contrast, using aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) can alter the reaction pathway and result in different isomer distributions. mdpi.comresearchgate.net

| Solvent | Reaction Time (h) | Temperature (°C) | Yield of Isomer A (%) | Yield of Isomer B (%) |

|---|---|---|---|---|

| DCM | 24 | 25 | 14 | 51 |

| MeCN | 24 | 25 | 15 | 55 |

| EtOH | 24 | 25 | 12 | 49 |

| AcOH | 5 | 25 | 67 | 11 |

This demonstrates that polar protic solvents like ethanol and acetic acid can stabilize different transition states compared to aprotic solvents, thereby influencing the regiochemical outcome of the cyclization step. mdpi.comajgreenchem.com

Synthesis of Chemically Modified Analogues and Derivatives of this compound

The synthesis of chemically modified analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced on both the pyrazole and piperidine rings.

A common strategy involves the N-alkylation or N-arylation of the pyrazole ring. Starting from a tautomeric NH-pyrazole, various substituents can be introduced at the N1 position. For example, treatment of a tautomeric piperidinyl-pyrazole carboxylate with alkyl halides like methyl iodide or ethyl iodide in the presence of a base affords the corresponding N-alkylated derivatives. mdpi.com This approach allows for the creation of a library of compounds with diverse N-substituents.

Furthermore, derivatives can be synthesized by starting with modified precursors. Using chiral piperidine building blocks, such as (R)- and (S)-piperidine-3-carboxylic acids, allows for the synthesis of enantiomerically pure or enriched analogues. nih.govmdpi.com These chiral precursors can be carried through the synthetic sequence of β-keto ester and β-enamino diketone formation to yield chiral piperidinyl-pyrazoles. This provides access to stereochemically defined derivatives for various applications.

N-Substitution of the Piperidine Moiety

The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of a wide array of substituents to modulate the molecule's properties. A primary strategy involves the use of a protecting group, such as tert-butoxycarbonyl (Boc), which can be later removed and replaced with other functional groups.

A general synthetic route begins with N-Boc protected piperidine acids. ktu.edumdpi.com These are converted into corresponding β-keto esters, which then react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form β-enamino diketones. ktu.edumdpi.com Subsequent cyclization with hydrazine derivatives yields the pyrazole ring attached to the N-Boc piperidine. The Boc group can then be removed to allow for further N-substitution.

Alkylation of the piperidine nitrogen is a key step for diversification. Standard N-alkylation methods, often performed under basic conditions, involve deprotonating the nitrogen followed by the addition of an alkyl halide electrophile. semanticscholar.org Alternative approaches include the Mitsunobu reaction and transition metal-catalyzed processes. semanticscholar.org For example, N-substituted piperidine analogs have been synthesized by reacting piperidine precursors with various electrophiles to introduce moieties like N-benzyl groups. ajchem-a.com

A common synthetic pathway is outlined below:

Protection: Start with a commercially available piperidine derivative, protecting the nitrogen atom, often as an N-Boc carbamate.

Functionalization: Introduce the pyrazole precursor to the piperidine ring. For instance, N-Boc protected piperidine-3-carboxylic acid can be converted to a β-keto ester. mdpi.comnih.gov

Pyrazole Formation: React the intermediate with a hydrazine derivative to form the pyrazole ring. mdpi.comnih.gov

Deprotection: Remove the Boc group under acidic conditions.

N-Substitution: The free secondary amine of the piperidine is then reacted with various alkyl or aryl halides, aldehydes (via reductive amination), or other electrophiles to generate a library of N-substituted derivatives.

| Starting Material | Reagents | Intermediate Product | Final Step |

| N-Boc-piperidine-3-carboxylic acid | 1. Meldrum's acid, EDC·HCl, DMAP; 2. Methanol | Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate | Cyclization with hydrazine |

| Piperidine | Alkyl halide, Base | N-Alkylpiperidine | Attachment of pyrazole moiety |

| Tautomeric NH-pyrazoles | Alkyl halides, KOH, DMF | 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | N/A |

Substituent Effects on the Pyrazole Ring

Substituents on the pyrazole ring significantly influence the electronic properties, reactivity, and tautomeric equilibrium of the molecule. mdpi.comresearchgate.net The pyrazole ring is an aromatic system with an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen. mdpi.comnih.gov The nature and position of substituents can modulate the acidity and basicity of these nitrogen atoms. mdpi.com

Electron-donating groups (e.g., -CH₃, -NH₂) tend to increase the acidity of the pyrrole-like NH group and favor the C3-tautomer. mdpi.com Conversely, electron-withdrawing groups (e.g., -NO₂, -COOH) can stabilize the C5-tautomer. mdpi.comresearchgate.net This tautomerism is a critical consideration in synthetic strategies, as it can affect which nitrogen atom undergoes alkylation. ktu.edu

N-alkylation of asymmetrically substituted 1H-pyrazoles often yields a mixture of regioisomers. ktu.edumdpi.com For instance, the treatment of a tautomeric N-Boc-piperidinyl pyrazole-carboxylate with methyl iodide in the presence of potassium hydroxide (B78521) resulted in an inseparable mixture of N-methylated regioisomers. ktu.edumdpi.com However, using a different alkylating agent, such as ethyl iodide, under similar conditions can lead to the formation of a single product with high yield, demonstrating the subtle influence of substituents on reactivity. ktu.edumdpi.com

The regioselectivity of pyrazole synthesis is also heavily dependent on substituent effects. The cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines can produce different regioisomers depending on the electronic and steric nature of the substituents on the dicarbonyl precursor. nih.gov

| Substituent Type | Effect on Pyrazole Ring | Example | Outcome |

| Electron-donating | Increases acidity of NH group | -CH₃, -NH₂ | Favors C3-tautomer mdpi.com |

| Electron-withdrawing | Decreases electron density | -COOH, -CHO | Stabilizes C5-tautomer mdpi.comresearchgate.net |

| Alkyl Iodide (Methyl) | N-alkylation | Tautomeric pyrazole | Mixture of regioisomers mdpi.com |

| Alkyl Iodide (Ethyl) | N-alkylation | Tautomeric pyrazole | Single regioisomer product mdpi.com |

Novel Pyrazole-Piperidine Hybrid Systems

The hybridization of the pyrazole-piperidine scaffold with other heterocyclic systems is a prominent strategy in drug discovery to create novel molecules with enhanced biological profiles. benthamscience.comacs.org This involves designing molecules that incorporate multiple pharmacophores into a single chemical entity. acs.orgmdpi.com

Synthesis of these hybrid systems often employs multicomponent reactions or sequential coupling strategies. Aminopyrazoles are versatile building blocks for creating fused heterocyclic systems like pyrazolopyridines. researchgate.net For example, Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehyde with acetonitrile derivatives in the presence of a piperidine catalyst can yield pyrazolo[3,4-b]pyridine structures. semanticscholar.org

Another approach involves the creation of pyrazole-fused piperidines through multi-step sequences. ijcpa.in A concise strategy might start with the construction of a substituted piperidine ring, followed by reactions to build the pyrazole ring onto it, such as Dieckmann condensation to form a key cyano ketone intermediate which is then cyclized with a hydrazine derivative. ijcpa.in

Researchers have also developed pyrazole-oxindole hybrids by condensing 5-aminopyrazoles with N-substituted isatin. mdpi.com Similarly, thiophene-pyrazole hybrids and 1,2,3-triazole-linked pyrazole systems have been synthesized, demonstrating the modularity of these synthetic approaches. mdpi.com These hybrid molecules combine the structural features of each constituent heterocycle, aiming for synergistic effects. benthamscience.commdpi.com

| Hybrid System | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Pyrazolo[3,4-b]pyridines | Friedländer condensation | 5-Amino-1H-pyrazole-4-carbaldehyde, Acetonitrile derivatives | semanticscholar.org |

| Pyrazole-fused piperidines | Multi-step synthesis involving Dieckmann condensation | Cyano ketone, Hydrazine | ijcpa.in |

| Thiophene-pyrazole hybrids | Cyclocondensation | Chalcone-type compounds, Phenyl hydrazine hydrochloride | nih.gov |

| Benzimidazole-pyrazole hybrids | Multi-step synthesis | Arylhydrazine, Aralkyl ketones, Vilsmeier-Haack reaction | acs.org |

| Pyrazole-oxindole hybrids | Condensation reaction | 5-Aminopyrazoles, N-substituted isatin | mdpi.com |

Structural Elucidation and Conformational Analysis of 3 3 Methyl 1h Pyrazol 4 Yl Piperidine

X-ray Crystallographic Analysis of 3-(3-Methyl-1H-pyrazol-4-yl)piperidine and Its Complexes

Analysis of Crystal Packing and Intermolecular Interactions

Without primary data, any attempt to populate these sections would rely on speculation rather than factual reporting, failing to meet the required standards of accuracy and detail.

Coordination Chemistry of Pyrazole-Piperidine Ligands and Metal Complexes

The field of coordination chemistry extensively utilizes ligands containing pyrazole (B372694) moieties due to their versatile binding modes and the unique properties they impart to the resulting metal complexes. researchgate.net Pyrazole and its derivatives can act as neutral monodentate ligands, or upon deprotonation, as anionic bridging ligands, facilitating the formation of diverse polynuclear structures. uninsubria.it The incorporation of a piperidine (B6355638) ring into a pyrazole-based ligand introduces additional structural features and potential coordination sites, leading to ligands with distinct steric and electronic properties.

While specific research on the coordination chemistry of this compound is not extensively detailed in publicly available literature, the general principles of pyrazole-piperidine containing compounds and their interactions with metal ions can be inferred from related structures. A patent discloses the use of compounds containing both pyrazole and piperidine derivatives, along with their metal complexes with Nickel (Ni), Zinc (Zn), Copper (Cu), and Cobalt (Co), as effective light stabilizers for polymers. google.com This indicates that this class of compounds readily forms stable complexes with various transition metals.

The synthesis of such metal complexes can be achieved through several methods. One common approach involves the reaction of the pyrazole-piperidine ligand with a corresponding metal acetate. google.com An alternative route involves reacting a metal complex of a simpler piperidine derivative with a pyrazole derivative. google.com These methods highlight the modular nature of synthesizing these coordination compounds, allowing for the introduction of different functionalities.

The resulting metal complexes, which incorporate both a pyrazole UV absorber and a piperidine radical scavenger, are noted for their high compatibility with various polymers, thermostability, and photostability under intensive irradiation. google.com The general structures proposed in the patent literature suggest that the pyrazole moiety is a primary site for coordination to the metal center.

Computational and Theoretical Investigations of 3 3 Methyl 1h Pyrazol 4 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and stability of organic compounds. DFT calculations for 3-(3-Methyl-1H-pyrazol-4-yl)piperidine would involve optimizing the molecule's geometry to find its lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

The stability of the molecule is assessed by calculating its total electronic energy. Different conformations, such as the axial and equatorial positions of the pyrazole (B372694) substituent on the piperidine (B6355638) ring, can be compared to identify the most stable isomer. For piperidine rings, the chair conformation is typically the most stable, with large substituents favoring the equatorial position to minimize steric hindrance. nih.govwhiterose.ac.uk The pyrazole ring itself is an aromatic heterocycle, and its geometry is largely planar. DFT studies help confirm the planarity of this ring and its orientation relative to the piperidine scaffold.

Table 1: Representative DFT-Calculated Geometrical Parameters

| Parameter | Description | Typical Finding |

|---|---|---|

| Piperidine Conformation | The 3D arrangement of the piperidine ring. | Chair conformation is the most stable. |

| Substituent Position | Orientation of the pyrazolyl group on the piperidine ring. | The equatorial position is generally favored over the axial to reduce steric strain. |

| C-C Bond Lengths (Piperidine) | The distance between adjacent carbon atoms in the piperidine ring. | Typically in the range of 1.52-1.54 Å. |

| C-N Bond Lengths (Piperidine) | The distance between carbon and nitrogen atoms in the piperidine ring. | Typically in the range of 1.46-1.48 Å. |

| Pyrazole Ring Geometry | The 3D arrangement of the pyrazole ring. | Essentially planar due to its aromatic character. |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO distribution would indicate regions susceptible to nucleophilic attack. This analysis helps in understanding how the molecule might interact with other chemical species. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Higher energy means it is a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Lower energy means it is a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

Molecular Modeling and Dynamics Simulations of this compound

While quantum calculations describe the static nature of a molecule, molecular modeling and dynamics simulations provide insights into its dynamic behavior over time.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has conformational flexibility, primarily due to the piperidine ring and the rotation around the single bond connecting the two heterocyclic rings.

Conformational analysis explores the potential energy surface of the molecule to identify stable, low-energy conformations. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable. nih.gov The connection to the pyrazole ring can be either axial or equatorial. Computational methods can quantify the energy difference between these conformers, confirming that the equatorial conformer is typically more stable. whiterose.ac.uk

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of molecular motion and interactions. An MD simulation of this compound, often in a solvent like water, can reveal how the molecule interacts with its environment. plos.org

These simulations can predict:

Hydrogen Bonding: The nitrogen atoms in both the pyrazole and piperidine rings can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. MD simulations can identify stable hydrogen bonding patterns with solvent molecules or potential biological targets.

Hydrophobic Interactions: The methyl group on the pyrazole ring and parts of the piperidine ring can participate in hydrophobic interactions.

Dynamic Behavior: Simulations show how the molecule flexes and changes conformation over time, which is crucial for understanding how it might fit into a protein's binding site. Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the flexibility of its constituent parts. researchgate.net

In Silico Prediction of Potential Interaction Profiles of this compound

In silico techniques are widely used to predict how a small molecule might interact with biological macromolecules, such as proteins. nih.gov This is a critical step in drug discovery for identifying potential therapeutic targets.

Methods like molecular docking and pharmacophore modeling are employed to predict the binding mode and affinity of this compound to various protein targets. Docking algorithms place the molecule into the binding site of a protein and score the interaction based on factors like electrostatic complementarity and hydrogen bonding. mdpi.com

By screening the compound against libraries of protein structures, it is possible to generate a potential interaction profile. This profile highlights proteins for which the molecule shows a high predicted binding affinity. These predictions can then guide experimental studies to validate the interactions and explore the molecule's biological activity. The process often involves identifying potential protein-protein interaction (PPI) sites that the molecule could modulate. conicet.gov.arnih.gov

Virtual Screening Approaches for Structural Exploration

As of the latest available research, specific computational studies detailing virtual screening approaches exclusively focused on the compound this compound for structural exploration are not extensively documented in publicly accessible scientific literature. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.

While direct studies on this compound are not available, the general principles of virtual screening are routinely applied to compounds containing similar pyrazole and piperidine scaffolds. These approaches are instrumental in exploring the potential interactions of such molecules with various biological targets.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest. This method utilizes the principle of "similar properties," which suggests that molecules with similar structures are likely to have similar biological activities. Techniques used in LBVS include:

Similarity Searching: This involves screening a database to find molecules that are structurally similar to a known active ligand. The similarity is calculated based on 2D fingerprints or 3D shape.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. This model is then used as a 3D query to search for other molecules that can fit it.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. researchgate.net These models can be used to predict the activity of new or untested compounds. researchgate.net

In the context of pyrazole-containing compounds, QSAR models have been developed to predict their inhibitory activities against various targets. mdpi.com For instance, studies on furan-pyrazole piperidine derivatives have utilized 3D and 2D autocorrelation descriptors to establish relationships between their structure and inhibitory concentrations against targets like the Akt1 kinase. researchgate.netnih.gov

Structure-Based Virtual Screening (SBVS)

Structure-based virtual screening requires the 3D structure of the biological target, which is typically determined through experimental methods like X-ray crystallography or NMR spectroscopy. The primary technique used in SBVS is molecular docking.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking algorithms score the different binding poses based on factors like binding energy, which helps in ranking the potential efficacy of the compounds. nih.gov For pyrazole derivatives, docking studies have been employed to explore their binding modes with various receptors, such as those implicated in glaucoma and hyperglycemia. nih.gov

High-throughput virtual screening (HTVS) is a specific application of these techniques that allows for the rapid screening of vast compound libraries. For example, HTVS has been used to identify novel pyrazole-based inhibitors for enzymes like CDK8, which is implicated in cancer. Such studies often involve multiple stages of screening and visual inspection to narrow down the most promising candidates.

While the direct application of these virtual screening methodologies to this compound is not yet detailed in the literature, the established use of these computational tools for related pyrazole and piperidine derivatives underscores their potential for exploring the structural and interactive properties of this specific compound in future research. The insights gained from such computational explorations are crucial for guiding the synthesis and experimental testing of new derivatives with potentially enhanced biological activities.

Structure Activity Relationship Studies of 3 3 Methyl 1h Pyrazol 4 Yl Piperidine Analogues

Elucidation of Key Structural Motifs for Modulating Chemical Reactivity

The pyrazole (B372694) moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to participate in a wide range of molecular interactions. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to biological targets. The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic residues in proteins. Furthermore, the pyrazole core is a versatile synthetic handle, allowing for functionalization at multiple positions to modulate electronic and steric properties.

The piperidine (B6355638) ring is a six-membered saturated nitrogen-containing heterocycle. Its primary role is to provide a three-dimensional structural framework that correctly orients the pyrazole moiety for optimal interaction with its target. The piperidine ring's non-planar, chair-like conformation introduces specific spatial arrangements. The nitrogen atom within the piperidine ring is typically basic, which can influence the compound's physicochemical properties such as solubility and its ability to form salt bridges or engage in hydrogen bonding. Studies on related compounds have shown that the piperidine moiety is often a critical structural element for activity at certain biological targets. nih.gov For example, in some molecular series, the replacement of a piperidine ring with the closely related piperazine (B1678402) significantly alters receptor affinity, highlighting the specific contribution of the piperidine structure. nih.gov

Positional and Substituent Effects on the Piperidine Ring and Pyrazole Moiety

The chemical reactivity and biological activity of 3-(3-methyl-1H-pyrazol-4-yl)piperidine analogues can be finely tuned by altering the position and nature of substituents on both the piperidine and pyrazole rings.

On the Pyrazole Moiety:

N-Substitution: The properties of the pyrazole ring can be significantly altered by substitution at the N1 position. Introducing different lipophilic groups, such as methyl or phenyl moieties, can impact binding affinity, sometimes resulting in a decrease in activity compared to the unsubstituted analogue.

C-Substitution: The methyl group at the C3 position is an electron-donating group, which influences the electronic distribution within the pyrazole ring and can stabilize a particular tautomeric form. Adding or modifying substituents at other positions (e.g., C5) can introduce new points of interaction or create steric hindrance. For instance, in related pyrazole-based compounds, the introduction of acidic moieties was found to increase activity against certain enzymes.

On the Piperidine Ring:

N-Substitution: The nitrogen of the piperidine ring is a common site for modification. Introducing substituents here can alter the molecule's basicity, lipophilicity, and steric profile. For example, the addition of a benzyl (B1604629) group is a common strategy in medicinal chemistry to explore interactions with hydrophobic pockets in target proteins. nih.gov

Ring Position: The point of attachment between the pyrazole and piperidine rings is critical. In the parent compound, this is at the 3-position of the piperidine. Moving the pyrazole to the 4-position would result in an achiral molecule and alter the spatial projection of the pyrazole ring relative to the piperidine scaffold, likely leading to different binding interactions.

Other Ring Substituents: Adding substituents to other positions on the piperidine ring can enhance aqueous solubility or introduce new chiral centers, further influencing the molecule's 3D shape and potential for specific interactions. thieme-connect.com

The following table summarizes the effects of various substitutions on related pyrazolyl-piperidine or analogous heterocyclic systems based on published research findings.

| Scaffold | Modification | Observed Effect | Reference Compound(s) |

|---|---|---|---|

| Pyrazol-4-yl-pyridine | Replacement of methyl group on pyridine (B92270) with a cyano moiety | Improved potency in functional assays | M4-PAMs |

| 3,5-Diphenylpyrazole | N-substitution with methyl or phenyl groups | 4- to 6-fold decrease in activity against meprin α and β | Meprin Inhibitors |

| Piperidine-based scaffold | Replacement of piperidine with piperazine | Significant drop in σ1 receptor affinity (Ki from 3.64 nM to 1531 nM) | H3/σ1 Receptor Ligands nih.gov |

| Piperidine-based scaffold | Introduction of a substituent at the 2-position of the piperidine ring | Effectively enhanced aqueous solubility | MeV-RdRp Inhibitors thieme-connect.com |

Stereochemical Influences on Molecular Interactions

The substitution of the piperidine ring at the 3-position by the pyrazole moiety renders the C3 carbon a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-3-(3-methyl-1H-pyrazol-4-yl)piperidine and (S)-3-(3-methyl-1H-pyrazol-4-yl)piperidine.

This stereochemistry is a critical factor in molecular interactions, as biological systems such as enzymes and receptors are themselves chiral. nih.gov The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and potential for off-target effects. nih.gov One enantiomer may bind to a target with high affinity and elicit a desired response, while the other may be significantly less active or even inactive. nih.gov

In the context of 3-substituted piperidine analogues, stereochemistry has been shown to be a determining factor for biological potency. acs.org The precise three-dimensional arrangement of the pyrazole group relative to the piperidine ring will differ between the (R) and (S) enantiomers. This difference dictates how the molecule can fit into a chiral binding pocket. An unfavorable interaction for one enantiomer might be avoided by the other, leading to a more stable and effective binding event. acs.orgresearchgate.net Therefore, the synthesis and separation of individual enantiomers, often achieved through techniques like chiral HPLC, are essential steps in SAR studies to determine which stereoisomer possesses the optimal activity profile. ijcpa.in The introduction of a chiral center in the piperidine ring can also be a strategy to increase selectivity for a specific biological target. thieme-connect.com

Rational Design of Derivatives Based on SAR Principles

The principles derived from SAR studies provide a roadmap for the rational design of new derivatives with improved properties. The goal is to leverage the understanding of key structural motifs, substituent effects, and stereochemical requirements to create novel compounds with enhanced activity, selectivity, or improved physicochemical characteristics.

A rational design strategy for new this compound analogues would incorporate several key steps:

Scaffold Optimization: Based on the importance of the pyrazole and piperidine cores, modifications would focus on functionalization rather than replacement of these key motifs.

Substituent Selection: SAR data guides the selection of substituents. For example, if electron-withdrawing groups on an adjacent aromatic ring were found to increase potency in an analogous series, this strategy would be explored. ijcpa.in Modifications to the N1 position of the piperidine would be guided by the need to optimize properties like solubility or to introduce vectors for further functionalization.

Stereochemical Control: Recognizing the importance of the chiral center at C3 of the piperidine, efforts would focus on stereoselective synthesis or chiral separation to isolate the more active enantiomer. thieme-connect.comrsc.org This avoids potential complications from the less active or inactive isomer.

Computational Modeling: Modern drug design heavily relies on computational tools. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to predict the binding affinity and interaction modes of newly designed analogues before their synthesis. This allows for the prioritization of compounds that are most likely to succeed, saving time and resources.

By integrating these principles, medicinal chemists can move beyond random screening and systematically design next-generation compounds based on a solid understanding of the structure-activity landscape.

Mechanistic Insights into the Molecular Interactions of 3 3 Methyl 1h Pyrazol 4 Yl Piperidine

Molecular Docking Studies for Identifying Potential Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying potential binding sites and elucidating the interactions between a ligand, such as a pyrazole (B372694) derivative, and a target protein.

Research on various pyrazole-containing compounds demonstrates their ability to fit into the active sites of diverse biological targets. For instance, docking studies on novel pyrazole-carboxamides identified key interactions with human carbonic anhydrase (hCA) I and II receptors. nih.gov These studies revealed that the sulfonamide group of the ligands interacts with the Zn+2 ion in the active site, a crucial interaction for enzyme inhibition. nih.gov Similarly, docking analysis of thiazolo[3,2-a]pyridine derivatives against the α-amylase enzyme identified specific amino acid residues within the active pocket responsible for binding. plos.org

The binding affinity is often quantified by a docking score, which estimates the binding energy. Lower scores typically indicate stronger binding. The interactions identified are generally a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, in a study of pyrazole derivatives targeting the TRPV1 ion channel, molecular docking highlighted specific hydrogen bonds and π-π stacking interactions that stabilize the ligand within the binding site. researchgate.net

Table 1: Example Molecular Docking Results for Pyrazole Derivatives

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazole-carboxamides | hCA I & hCA II | Not specified | His94, His96, His119, Thr199, His200 |

| Thiazolo[3,2-a]pyridines | α-Amylase | -7.43 (for lead compound) | Trp59, Tyr62, Gln63, Asp197, His299, Asp300 |

| Pyrazolo Oxadiazine | Cytochrome c peroxidase | Not specified | Not specified |

This table presents data from studies on various pyrazole derivatives to illustrate the type of information obtained from molecular docking studies.

In Vitro Binding Assays to Validate Computational Predictions (General Methodological Application)

Following computational predictions, in vitro binding assays are essential experimental procedures to confirm and quantify the interaction between a compound and its target protein. These assays measure the binding affinity, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

A common approach involves enzyme inhibition assays. For example, the inhibitory effects of newly synthesized pyrazole-phthalazine hybrids on the α-glucosidase enzyme were evaluated in vitro. nih.gov These experiments determined the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The results showed that several hybrid compounds had significantly higher activity (lower IC50 values) than the standard drug, Acarbose. nih.gov The most potent compound was further studied through kinetic binding analysis to determine its Ki value. nih.gov

Another method involves assessing the binding of compounds to non-enzyme targets, such as DNA. The DNA-binding ability of novel 1H-pyrazole-3-carboxamide derivatives was determined using electronic absorption spectroscopy and viscosity measurements. nih.gov One compound demonstrated a high DNA-binding affinity with a K value of 1.06×10(5) M(-1) and was shown to affect DNA conformation in fluorescence spectroscopy assays. nih.gov

Table 2: Example In Vitro Assay Results for Pyrazole Derivatives

| Compound Class | Biological Target | Assay Type | Measured Value (IC50 or Ki) |

|---|---|---|---|

| Pyrazole-phthalazine hybrids | α-glucosidase | Enzyme Inhibition | 13.66 µM to 494 µM |

| Pyrazole-carboxamides | DNA | Spectroscopic Binding | Ki = 1.06×10(5) M(-1) (for lead compound) |

| Thiazolidinone-indoles | α-Amylase | Enzyme Inhibition | 1.80 ± 0.70 μM |

This table includes data from various pyrazole and piperidine (B6355638) derivatives to exemplify the validation of computational predictions through in vitro assays.

Mechanistic Pathways of Chemical Reactions Involving the Compound

The chemical reactivity of 3-(3-Methyl-1H-pyrazol-4-yl)piperidine is governed by the functional groups present in its pyrazole and piperidine rings. The synthesis of such compounds often involves multi-step pathways. A key intermediate, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, is synthesized via a three-step process that includes nucleophilic aromatic substitution, hydrogenation of a pyridine (B92270) moiety to piperidine, and subsequent iodination of the pyrazole ring. researchgate.net

Common reactions involving the pyrazole core include the Vilsmeier-Haack reaction, where a pyrazolone (B3327878) derivative is treated with phosphorus oxychloride and dimethylformamide to introduce a formyl group. mdpi.com The synthesis of the pyrazole ring itself can be achieved through the cyclocondensation of a β-dicarbonyl compound (like ethyl acetoacetate) with a hydrazine (B178648) derivative (like phenyl hydrazine). mdpi.com

The piperidine ring can be formed through various cyclization methods. Iron-catalyzed reductive amination of ϖ-amino fatty acids is one such method. mdpi.com Another approach is the stereoselective hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group. mdpi.com These reactions highlight the versatility of synthetic strategies available for constructing the core scaffolds of the target compound.

Table 3: Common Chemical Reactions for Pyrazole and Piperidine Synthesis

| Ring System | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Pyrazole | Cyclocondensation | Ethyl acetoacetate, Phenyl hydrazine | Formation of pyrazolone ring |

| Pyrazole | Vilsmeier-Haack | POCl3, DMF | Chloroformylation of pyrazolone |

| Pyrazole | Iodination | Iodine, Hydrogen peroxide in water | 4-iodopyrazole formation |

| Piperidine | Hydrogenation | H2, Catalyst (e.g., PtO2) | Reduction of pyridine to piperidine |

This table summarizes general reaction mechanisms relevant to the synthesis of the core structures found in this compound.

Ligand-Receptor Interaction Modeling of this compound

Ligand-receptor interaction modeling provides a detailed, three-dimensional view of how a compound binds to its target protein. This goes beyond simple docking by analyzing the specific contacts and forces that stabilize the complex. These models are often refined using molecular dynamics (MD) simulations to assess the stability of the interactions over time.

Analysis of pyrazoline derivatives with the MAO-A protein reveals specific interactions, which can be visualized in 2D and 3D diagrams. researchgate.net These diagrams map out hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and key amino acid residues in the binding pocket. For other heterocyclic systems, modeling has shown how a ligand can interact with both transmembrane and surface regions of a receptor, sometimes adopting different binding orientations or "states". mdpi.com This detailed modeling is crucial for understanding structure-activity relationships and for the rational design of more potent and selective molecules.

Table 4: Examples of Specific Ligand-Receptor Interactions for Pyrazole Derivatives

| Compound Class | Protein Target | Interacting Residue(s) | Type of Interaction |

|---|---|---|---|

| Pyrazole-carboxamides | CDK2 / FLT3 | Hinge region residues | Hydrogen Bonding |

| Pyrazole-carboxamides | hCA II | Phe131, Val135 | Hydrophobic Interaction |

| Mirabegron (for comparison) | β3-adrenoceptor | Asn-332, Asp-117 | Hydrogen Bonding |

This table details specific molecular interactions observed in modeling studies of related compounds, illustrating the types of contacts that could be relevant for this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine |

| Acarbose |

| Capsaicin |

| Diclofenac |

| Dimethylformamide |

| Ethyl acetoacetate |

| Metamizole |

| Phenyl hydrazine |

| Phosphorus oxychloride |

| Spectinomycin |

| 1-phenyl-3-(trifluoromethyl)pyrazole |

| 1‐phenyl‐N‐(5‐phenyl‐3‐(trifluoromethyl)pyrazol‐4‐yl)methan‐imine |

| 4-benzoyl-1,5-diphenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide |

| 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione |

| Methyl 3,5-difluoro-2-hydroxy-4-(piperidin-1-yl)benzoate |

| 1-[2-(1-methyl-1H-pyrazol-5-yl)- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| FN-1501 |

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Methyl-1H-pyrazol-4-yl)piperidine?

The synthesis of this compound can be approached via multi-step heterocyclic coupling. A validated method involves:

- Step 1 : Reacting a substituted pyrazole precursor with a piperidine derivative under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling for aryl-alkyl bond formation).

- Step 2 : Protecting-group strategies (e.g., Boc protection for amine functionalities) to prevent side reactions during cyclization.

- Step 3 : Deprotection and purification via column chromatography or recrystallization.

For reproducibility, use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. Statistical methods in DoE minimize trial runs while ensuring robust yield .

Basic: How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions and piperidine ring conformation. Cross-check with computed spectra from PubChem data .

- High-Performance Liquid Chromatography (HPLC) : Use ≥95% purity thresholds with C18 columns and acetonitrile/water gradients. Compare retention times against reference standards .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated in piperidine-pyrazole analogs .

Basic: What safety protocols are critical when handling this compound?

- Hazard Identification : While specific GHS classifications are unavailable, treat the compound as a potential irritant. Use fume hoods, nitrile gloves, and lab coats.

- Storage : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent degradation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How can computational methods streamline reaction optimization for this compound?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. ICReDD’s hybrid computational-experimental workflows reduce optimization time by 30–50% .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents, catalysts, and temperatures. Validate predictions with small-scale experiments .

Advanced: How to resolve contradictions in analytical data (e.g., NMR vs. HPLC)?

- Cross-Validation : Re-run NMR with deuterated solvents and decoupling techniques to eliminate signal overlap. Confirm HPLC purity using orthogonal methods like mass spectrometry (MS).

- Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize them via MS/MS or IR spectroscopy. Reference pharmaceutical impurity standards for comparison .

Advanced: What strategies are effective for designing bioactive analogs of this compound?

- Scaffold Hopping : Replace the pyrazole ring with isosteres (e.g., imidazole or triazole) while retaining hydrogen-bonding capacity.

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to map electrostatic and steric features critical for target binding (e.g., serotonin receptors) .

- SAR Studies : Systematically vary substituents on the piperidine ring and assay activity against relevant biological targets .

Advanced: How to scale up synthesis without compromising yield or purity?

- Process Intensification : Implement continuous-flow reactors for precise control over reaction parameters (e.g., residence time, mixing efficiency).

- Membrane Technologies : Separate byproducts in real-time using nanofiltration membranes, reducing downstream purification steps .

- Kinetic Modeling : Derive rate equations to identify rate-limiting steps and adjust feed rates or catalyst concentrations accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.